molecular formula C10H9N5 B12868421 2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine

2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B12868421
M. Wt: 199.21 g/mol
InChI Key: RZFFUNZMOMFXTP-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features both pyrazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with pyrazole derivatives under specific conditions. The reaction often requires a catalyst and is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of microwave-assisted synthesis or solvent-free conditions to reduce environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine stands out due to its dual pyrazole and benzimidazole structure, which provides a unique combination of biological activities. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-pyrazol-1-yl-3H-benzimidazol-5-amine

InChI

InChI=1S/C10H9N5/c11-7-2-3-8-9(6-7)14-10(13-8)15-5-1-4-12-15/h1-6H,11H2,(H,13,14)

InChI Key

RZFFUNZMOMFXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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